N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide is an organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isopropylphenyl group attached to the glycinamide moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms N-(tert-butoxycarbonyl)glycine.
Formation of Glycinamide: The protected glycine is then converted to glycinamide by reacting it with ammonia or an amine source under appropriate conditions.
Attachment of Isopropylphenyl Group: The final step involves the introduction of the 3-isopropylphenyl group. This can be achieved through a coupling reaction using reagents such as 3-isopropylphenylboronic acid and a suitable coupling agent like palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Trifluoroacetic acid, hydrochloric acid, and other acidic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The isopropylphenyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-N1-phenylglycinamide
- N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide
- N-(tert-butoxycarbonyl)-N1-(2-isopropylphenyl)glycinamide
Uniqueness
N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can affect its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(3-propan-2-ylanilino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-7-6-8-13(9-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVMHFMUSFQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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